(3-phenyl-1,2-thiazol-4-yl)methanol
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Overview
Description
(3-phenyl-1,2-thiazol-4-yl)methanol is a heterocyclic compound that features a thiazole ring substituted with a phenyl group and a hydroxymethyl group Thiazole rings are known for their aromaticity and presence in various biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-phenyl-1,2-thiazol-4-yl)methanol typically involves the nucleophilic addition reaction of a thiazole derivative with an appropriate aldehyde or ketone. One common method is the reaction of 3-phenyl-1,2-thiazole with formaldehyde under basic conditions to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3-phenyl-1,2-thiazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: The major products include (3-phenyl-1,2-thiazol-4-yl)aldehyde and (3-phenyl-1,2-thiazol-4-yl)carboxylic acid.
Reduction: The major products include this compound and (3-phenyl-1,2-thiazol-4-yl)methylamine.
Substitution: The products depend on the substituents introduced, such as halogenated or aminated derivatives.
Scientific Research Applications
(3-phenyl-1,2-thiazol-4-yl)methanol has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research explores its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (3-phenyl-1,2-thiazol-4-yl)methanol involves its interaction with biological targets, such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to active sites. The phenyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes .
Comparison with Similar Compounds
Similar Compounds
- (2-phenyl-1,3-thiazol-4-yl)methanol
- (4-phenyl-1,2-thiazol-3-yl)methanol
- (3-phenyl-1,2-oxazol-4-yl)methanol
Uniqueness
(3-phenyl-1,2-thiazol-4-yl)methanol is unique due to the specific positioning of the phenyl and hydroxymethyl groups on the thiazole ring. This configuration imparts distinct chemical reactivity and biological activity compared to its isomers and analogs .
Properties
CAS No. |
1823356-24-6 |
---|---|
Molecular Formula |
C10H9NOS |
Molecular Weight |
191.2 |
Purity |
95 |
Origin of Product |
United States |
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